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Compound of Interest

Compound Name: CZL55

Cat. No.: B10855490 Get Quote

Despite a thorough search of available scientific literature and databases, no information could

be found regarding a compound designated as "CZL55" in the context of inflammation models

or inflammasome inhibition. Therefore, a direct comparison with the well-characterized

caspase-1 inhibitor, VX-765, cannot be provided at this time.

This guide will proceed by detailing the known mechanisms and experimental data for VX-765

as a key inhibitor of the inflammasome pathway. This information can serve as a benchmark for

evaluating other potential inflammasome inhibitors as they emerge in the scientific landscape.

VX-765: A Potent Caspase-1 Inhibitor
VX-765, also known as belnacasan, is a potent and selective inhibitor of caspase-1, a critical

enzyme in the inflammatory cascade.[1] Caspase-1 is responsible for the maturation and

release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18),

which are key drivers of inflammatory responses.[2][3][4][5] By blocking caspase-1 activity, VX-

765 effectively dampens the inflammatory response.[4]

Mechanism of Action
VX-765 is a prodrug that is converted in the body to its active form, VRT-043198.[2][6] VRT-

043198 acts as a covalent inhibitor of caspase-1, binding to the catalytic cysteine residue in the

enzyme's active site.[2] This irreversible binding prevents caspase-1 from processing its

substrates, pro-IL-1β and pro-IL-18, thereby halting their activation and secretion.[2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10855490?utm_src=pdf-interest
https://www.benchchem.com/product/b10855490?utm_src=pdf-body
https://m.youtube.com/watch?v=HU33d1tp9_Q
https://www.mdpi.com/1422-0067/25/11/6078
https://www.bioworld.com/articles/675896-novartis-inflammasome-research-describes-new-nlrp3-inflammasome-inhibitors?v=preview
https://www.benchchem.com/pdf/ML132_versus_VX_765_a_comparative_study_in_an_in_vivo_inflammation_model.pdf
https://pubmed.ncbi.nlm.nih.gov/26742834/
https://www.benchchem.com/pdf/ML132_versus_VX_765_a_comparative_study_in_an_in_vivo_inflammation_model.pdf
https://www.mdpi.com/1422-0067/25/11/6078
https://pubmed.ncbi.nlm.nih.gov/24639012/
https://www.mdpi.com/1422-0067/25/11/6078
https://www.mdpi.com/1422-0067/25/11/6078
https://www.bioworld.com/articles/675896-novartis-inflammasome-research-describes-new-nlrp3-inflammasome-inhibitors?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The activation of caspase-1 is a central event in the assembly of a multi-protein complex called

the inflammasome. The NLRP3 inflammasome is one of the most well-studied and is activated

by a wide range of stimuli, including pathogens and cellular stress signals.[7][8] Upon

activation, NLRP3 recruits an adaptor protein called ASC, which in turn recruits pro-caspase-1,

leading to its activation.[7][8] VX-765, by targeting caspase-1, acts downstream of

inflammasome assembly to suppress the inflammatory output.

Signaling Pathway of NLRP3 Inflammasome and Inhibition by VX-765

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6842943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10049046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6842943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10049046/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytosol

PAMPs/DAMPs

TLR4

NF-κB Signaling

pro-IL-1β
(inactive)

NLRP3
(inactive)

IL-1β
(active)

NLRP3
(active)

Activation Signal

NLRP3 Inflammasome
(NLRP3 + ASC + pro-caspase-1)

ASC

Caspase-1
(active)

Autocatalysis

pro-caspase-1

Cleavage

VX-765

Inhibition

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b10855490?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The NLRP3 inflammasome pathway leading to IL-1β production and its inhibition by

VX-765.

Experimental Data for VX-765 in Inflammation
Models
Numerous preclinical studies have demonstrated the efficacy of VX-765 in various models of

inflammation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Key Findings Reference

Collagen-Induced Arthritis

(Mouse)

Prophylactic treatment with

VX-765 (100 mg/kg, i.p., twice

daily) significantly reduced joint

clinical scores, suppressed

bone marrow edema and

synovitis, prevented bone

erosion, and decreased serum

levels of IL-1β, IL-18, and IL-

33.

[1][9]

Familial Cold Autoinflammatory

Syndrome (FCAS) (Human

PBMCs)

VX-765 blocked the hyper-

responsive secretion of IL-1β

and IL-18 from peripheral

blood mononuclear cells

(PBMCs) of FCAS patients

stimulated with LPS.

[10]

Diabetic Nephropathy (Mouse)

Treatment with VX-765

ameliorated renal function,

suppressed inflammatory cell

infiltration and the expression

of pyroptosis-associated

proteins, and mitigated

tubulointerstitial fibrosis in

diabetic mice.

[11]

HIV-1 Infection (Humanized

Mice)

VX-765 treatment reduced

immune activation, CD4+ T cell

depletion, viral load, and total

HIV-1 DNA in HIV-1 infected

humanized mice. Specifically, it

significantly reduced TNF-α

and IL-18 levels.

[12]

Experimental Protocols
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Collagen-Induced Arthritis (CIA) in Mice
A common protocol for inducing CIA and testing the efficacy of an anti-inflammatory agent like

VX-765 involves the following steps:

Experimental Workflow for a Collagen-Induced Arthritis Model

Phase 1: Immunization

Phase 2: Booster and Treatment

Phase 3: Evaluation

Start:
DBA/1 Mice

Day 0:
Primary Immunization

(Bovine Type II Collagen
 in Complete Freund's Adjuvant)

Day 21:
Booster Immunization

(Bovine Type II Collagen
 in Incomplete Freund's Adjuvant)

Start of Treatment
(e.g., VX-765 or Vehicle)

Ongoing:
Clinical Scoring of Arthritis

Endpoint (e.g., Day 49):
- Histological Analysis of Joints

- Serum Cytokine Measurement (ELISA)
- Radiographic Assessment
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Caption: A typical experimental workflow for evaluating the efficacy of a therapeutic agent in a

mouse model of collagen-induced arthritis.

Detailed Methodology:

Animals: Male DBA/1 mice, which are susceptible to CIA, are typically used.

Induction of Arthritis:

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail

with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

Booster Immunization (Day 21): A second immunization is given with bovine type II

collagen emulsified in Incomplete Freund's Adjuvant.

Treatment:

Treatment with the investigational drug (e.g., VX-765 at 100 mg/kg) or vehicle control is

typically initiated at the time of the booster immunization and continued for a specified

duration (e.g., 4 weeks). Administration can be via intraperitoneal injection or oral gavage.

Assessment of Arthritis:

Clinical Scoring: The severity of arthritis in the paws is monitored and scored based on

erythema and swelling.

Histological Analysis: At the end of the study, joints are collected, sectioned, and stained

(e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and

cartilage/bone erosion.

Serum Cytokine Levels: Blood is collected to measure the concentrations of inflammatory

cytokines such as IL-1β and IL-18 using ELISA.

Radiographic Analysis: X-rays or micro-CT scans can be used to evaluate bone and joint

damage.
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Conclusion
VX-765 is a well-documented inhibitor of caspase-1 with demonstrated efficacy in a variety of

preclinical models of inflammatory diseases. Its mechanism of action, targeting a key

downstream effector of the inflammasome pathway, makes it a valuable tool for inflammation

research and a potential therapeutic agent.

While a direct comparison with "CZL55" is not possible due to the absence of information on

this compound, the data and protocols presented for VX-765 provide a robust framework for

the evaluation of any novel inflammasome inhibitor. Researchers and drug development

professionals are encouraged to utilize this information as a reference point for their own

investigations into new anti-inflammatory therapies. Should information on CZL55 become

publicly available, a comparative analysis will be warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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